![molecular formula C14H20N2O2 B7459915 4-ethoxy-N-piperidin-4-ylbenzamide](/img/structure/B7459915.png)
4-ethoxy-N-piperidin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-piperidin-4-ylbenzamide, also known as EPPB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that targets the protein-protein interaction between the E3 ubiquitin ligase and its substrate. This interaction is critical for the degradation of proteins, and EPPB has been shown to inhibit this process in vitro and in vivo.
Mechanism of Action
4-ethoxy-N-piperidin-4-ylbenzamide inhibits the interaction between the E3 ubiquitin ligase and its substrate by binding to a specific site on the E3 ubiquitin ligase. This prevents the degradation of proteins that are targeted for destruction by the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
4-ethoxy-N-piperidin-4-ylbenzamide has been shown to have a significant impact on the degradation of specific proteins in vitro and in vivo. This has led to the identification of new drug targets and the development of potential therapeutics for diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-piperidin-4-ylbenzamide in lab experiments is its specificity for the E3 ubiquitin ligase. This allows researchers to study the effects of inhibiting this specific protein-protein interaction without affecting other cellular processes. However, one limitation of using 4-ethoxy-N-piperidin-4-ylbenzamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 4-ethoxy-N-piperidin-4-ylbenzamide, including the development of new therapeutics for diseases such as cancer and neurodegenerative disorders, the identification of new drug targets, and the study of protein degradation pathways. Additionally, further research is needed to understand the potential toxicity of 4-ethoxy-N-piperidin-4-ylbenzamide and its effects on other cellular processes.
Synthesis Methods
The synthesis of 4-ethoxy-N-piperidin-4-ylbenzamide involves several steps, including the reaction of 4-bromo-N-piperidin-4-ylbenzamide with ethyl magnesium bromide, followed by the reaction with ethyl chloroformate. The resulting product is then purified through column chromatography to yield 4-ethoxy-N-piperidin-4-ylbenzamide.
Scientific Research Applications
4-ethoxy-N-piperidin-4-ylbenzamide has several potential applications in scientific research, including the study of protein degradation pathways, the identification of new drug targets, and the development of new therapeutics for diseases such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
4-ethoxy-N-piperidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVCNSMVQCBRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-piperidin-4-ylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.